molecular formula C16H16N2OS B5673102 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol

1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol

Cat. No. B5673102
M. Wt: 284.4 g/mol
InChI Key: QHZRKDVACJIDHH-UHFFFAOYSA-N
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Description

"1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol" is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological and pharmacological activities.

Synthesis Analysis

Benzimidazole derivatives, including those similar to the compound , are typically synthesized through reactions involving substituted phenyl-1H-benzimidazoles. One method involves the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by reactions with various reagents like ethyl chloroacetate and hydrazine hydrate to yield specific derivatives (Salahuddin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The presence of substituents, like the methylphenoxyethyl group, influences the electronic and steric properties of the molecule, affecting its reactivity and interaction with other molecules (Küs et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit various chemical reactions depending on their functional groups. They can undergo nucleophilic substitution, cyclocondensation, and other reactions forming new compounds with potential pharmacological interest (Sarhan et al., 1997).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure of benzimidazole derivatives are influenced by their molecular structure. For example, the crystal structure of certain derivatives shows strong intramolecular hydrogen bonding, forming stable conformations (Ha, 2012).

properties

IUPAC Name

3-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-11-10-18-15-5-3-2-4-14(15)17-16(18)20/h2-9H,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZRKDVACJIDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol

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